tert-Butyl 7-bromoisoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17432894
Molecular Formula: C14H14BrNO2
Molecular Weight: 308.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO2 |
|---|---|
| Molecular Weight | 308.17 g/mol |
| IUPAC Name | tert-butyl 7-bromoisoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3 |
| Standard InChI Key | GVVWBTMTBVQTOF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
tert-Butyl 7-bromoisoquinoline-3-carboxylate belongs to the isoquinoline family, a class of bicyclic heteroaromatic compounds. The isoquinoline core consists of a benzene ring fused to a pyridine ring, with the bromine atom occupying the 7-position and the tert-butyl carboxylate group at the 3-position. Key structural identifiers include:
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IUPAC Name: tert-butyl 7-bromoisoquinoline-3-carboxylate
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Canonical SMILES: CC(C)(C)OC(=O)C₁=NC=C₂C=C(C=CC₂=C₁)Br
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InChIKey: GVVWBTMTBVQTOF-UHFFFAOYSA-N
The tert-butyl group enhances steric bulk and stability, while the bromine atom facilitates electrophilic substitution and cross-coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrNO₂ |
| Molecular Weight | 308.17 g/mol |
| Topological Polar Surface Area | 45.4 Ų (estimated) |
| LogP (Lipophilicity) | ~3.2 (predicted) |
The ester group contributes to moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
Synthesis and Preparation
Synthetic Pathways
The synthesis of tert-butyl 7-bromoisoquinoline-3-carboxylate typically involves multi-step protocols, as detailed below:
Isoquinoline Ring Formation
The isoquinoline core is constructed via the Bischler-Napieralski reaction, where β-phenylethylamides undergo cyclodehydration using phosphoryl chloride (POCl₃) or similar reagents. For example, reaction of N-acetyl-β-phenylethylamine with POCl₃ yields 3,4-dihydroisoquinoline, which is subsequently oxidized to isoquinoline.
Bromination at C7
Electrophilic bromination introduces the bromine atom at the 7-position. This step often employs bromine (Br₂) or N-bromosuccinimide (NBS) in a non-aqueous solvent (e.g., CCl₄ or DCM) under controlled conditions. Regioselectivity is achieved due to the directing effects of the existing substituents and the aromatic system’s electronic profile.
Esterification at C3
The carboxylic acid group at C3 is esterified with tert-butanol using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or via acid-catalyzed Fischer esterification. This step requires anhydrous conditions to prevent hydrolysis of the ester.
Optimization Challenges
Key challenges include minimizing side reactions (e.g., over-bromination) and ensuring regioselectivity. Recent advances in flow chemistry and catalytic systems have improved yields (>70% in optimized protocols) and purity (>95% by HPLC).
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The C7 bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For instance, reaction with piperazine in DMF at 80°C yields 7-piperazinylisoquinoline derivatives, which are pharmacologically relevant scaffolds.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck). Coupling with arylboronic acids generates biaryl systems, expanding applications in material science and drug discovery.
Ester Hydrolysis
Under acidic or basic conditions, the tert-butyl ester hydrolyzes to 7-bromoisoquinoline-3-carboxylic acid. This reaction is critical for generating water-soluble derivatives or further functionalizing the carboxylate group.
Applications in Research
Pharmaceutical Intermediates
The compound’s scaffold is integral to synthesizing kinase inhibitors and antipsychotic agents. For example, its derivatives have been explored as JAK2 inhibitors for treating myeloproliferative disorders.
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and porosity, relevant for gas storage and catalysis.
Biological Probes
Fluorescent tagging at the C3 position enables use in cellular imaging studies, leveraging isoquinoline’s innate fluorescence properties.
Future Directions
Synthetic Methodology
Developing enantioselective bromination protocols could yield chiral derivatives for asymmetric catalysis.
Biomedical Applications
Ongoing studies aim to exploit its scaffold in targeted cancer therapies, particularly PARP and HDAC inhibitors.
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